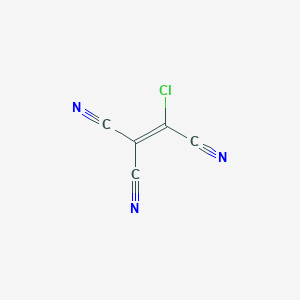![molecular formula C19H44N2OSi2 B14693819 N,N'-Bis[3-(triethylsilyl)propyl]urea CAS No. 24599-75-5](/img/structure/B14693819.png)
N,N'-Bis[3-(triethylsilyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[3-(triethylsilyl)propyl]urea is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that can form durable bonds between organic and inorganic materials, making it valuable in creating composite materials with enhanced properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[3-(triethylsilyl)propyl]urea typically involves the reaction of 3-(triethylsilyl)propylamine with urea under controlled conditions. The reaction is carried out in an organic solvent, such as methanol, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Bis[3-(triethylsilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
N,N’-Bis[3-(triethylsilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The triethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis[3-(triethylsilyl)propyl]urea include water, alcohols, and other silane compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, but may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving N,N’-Bis[3-(triethylsilyl)propyl]urea include silanol derivatives, siloxane polymers, and various substituted silane compounds .
科学研究应用
N,N’-Bis[3-(triethylsilyl)propyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic fillers.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
作用机制
The mechanism of action of N,N’-Bis[3-(triethylsilyl)propyl]urea involves the formation of strong covalent bonds between its silane groups and the surface of inorganic materials. This bonding enhances the adhesion and compatibility of the materials, leading to improved mechanical properties and stability. The compound can also interact with organic materials through hydrogen bonding and van der Waals forces, further enhancing its effectiveness .
相似化合物的比较
Similar Compounds
N,N’-Bis(3-trimethoxysilylpropyl)urea: Similar in structure but with trimethoxysilyl groups instead of triethylsilyl groups.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains tetrasulfide groups, used as a crosslinking agent in rubber production.
Uniqueness
N,N’-Bis[3-(triethylsilyl)propyl]urea is unique due to its triethylsilyl groups, which provide specific reactivity and compatibility with various materials. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
属性
CAS 编号 |
24599-75-5 |
|---|---|
分子式 |
C19H44N2OSi2 |
分子量 |
372.7 g/mol |
IUPAC 名称 |
1,3-bis(3-triethylsilylpropyl)urea |
InChI |
InChI=1S/C19H44N2OSi2/c1-7-23(8-2,9-3)17-13-15-20-19(22)21-16-14-18-24(10-4,11-5)12-6/h7-18H2,1-6H3,(H2,20,21,22) |
InChI 键 |
NACSAVTUYPWVCE-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCCNC(=O)NCCC[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


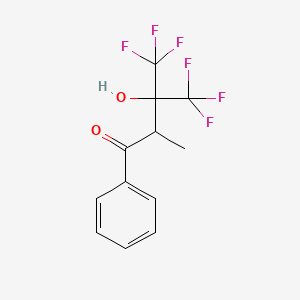
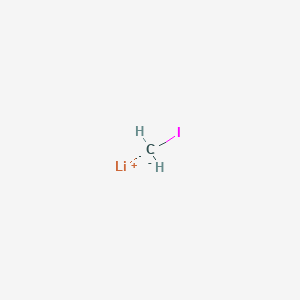
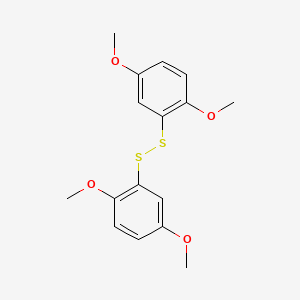
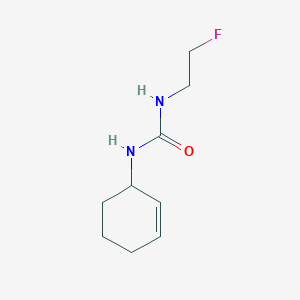
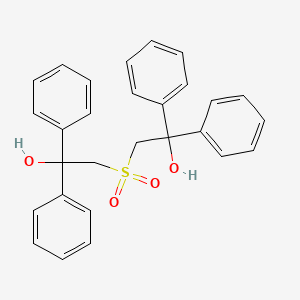
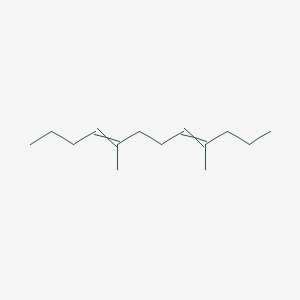
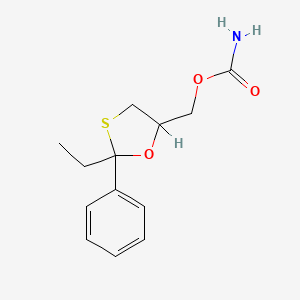
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
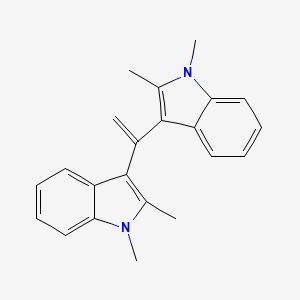
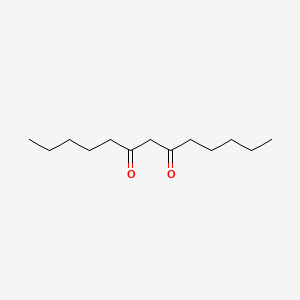
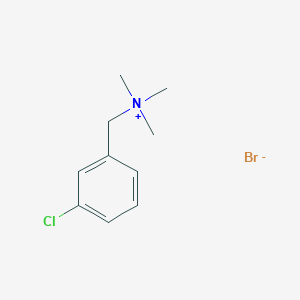
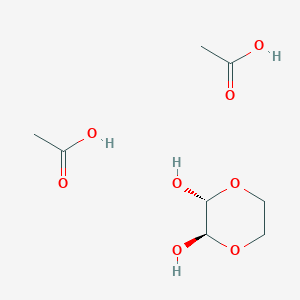
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
